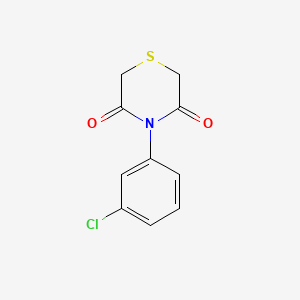

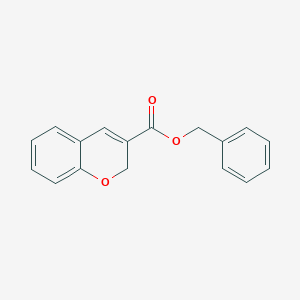

![molecular formula C10H9N3O B3035870 5,6-Dihydrofuro[2,3-h]quinazolin-2-amine CAS No. 338757-63-4](/img/structure/B3035870.png)

5,6-Dihydrofuro[2,3-h]quinazolin-2-amine

説明

The compound 5,6-Dihydrofuro[2,3-h]quinazolin-2-amine is a derivative of quinazoline, a bicyclic aromatic compound that is of interest due to its potential biological activities. While the provided papers do not directly discuss 5,6-Dihydrofuro[2,3-h]quinazolin-2-amine, they do provide insights into similar compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of related compounds involves various strategies. For instance, the chiral phosphoric acid-catalyzed synthesis of fluorinated 5,6-dihydroindolo[1,2-c]quinazolines is achieved through a condensation/amine addition cascade from 2-(1H-indolyl)anilines and fluorinated ketones, resulting in compounds with quaternary stereogenic centers . Another approach is the sequential Ugi/Staudinger/aza-Wittig/addition/nucleophilic acyl substitution, which has been used to synthesize 6,12-dihydro-5H-quinazolino[3,2-a]quinazolin-5-ones . These methods highlight the versatility in synthesizing quinazoline derivatives.

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is characterized by the presence of nitrogen atoms within the bicyclic ring system, which can significantly influence the compound's reactivity and interaction with biological targets. NMR spectroscopy, including 2D NOESY experiments, is often used to confirm the structures of such compounds .

Chemical Reactions Analysis

The reactivity of quinazoline derivatives can vary depending on the substituents and the reaction conditions. For example, the formation of 5-trichloromethyl-2-aryl-5,6-dihydro-[1,2,4]triazolo[1,5-c]quinazolines involves a [5+1]-cyclocondensation with chloral hydrate, which is regioselective and occurs by refluxing in acetic acid . The reactivity towards N-nucleophiles has also been studied, showing that reactions lead to the formation of 2-phenyl5-(dichloromethyl)-[1,2,4]triazolo[1,5-c]quinazoline .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure. For instance, the presence of fluorine atoms in the fluorinated 5,6-dihydroindolo[1,2-c]quinazolines can affect their physical properties, such as solubility and stability, as well as their chemical reactivity . The NMR spectral data provide insights into the electronic environment of the atoms within the molecule, which is crucial for understanding the compound's properties .

将来の方向性

作用機序

Target of Action

The primary targets of 5,6-Dihydrofuro[2,3-h]quinazolin-2-amine are microglial cells . These cells play a crucial role in neuroinflammation, which is associated with various neurodegenerative and neurological disorders .

Mode of Action

5,6-Dihydrofuro[2,3-h]quinazolin-2-amine interacts with its targets by inhibiting the secretion of cytokines TNF-α and IL-6 . This compound also blocks the activation and phosphorylation of IκBα , and reduces the expression of NLRP3 inflammatory vesicle-associated proteins . These actions inhibit the activation of the NF-κB pathway .

Biochemical Pathways

The compound affects the NF-κB pathway , a critical regulator of immune response to infection. Inhibition of this pathway leads to a decrease in inflammation and can potentially alleviate symptoms of neurodegenerative and neurological disorders .

Result of Action

The result of the compound’s action is a significant reduction in neuroinflammation . By inhibiting the secretion of pro-inflammatory cytokines and blocking the activation of the NF-κB pathway, 5,6-Dihydrofuro[2,3-h]quinazolin-2-amine can potentially mitigate the symptoms of neurodegenerative and neurological disorders .

特性

IUPAC Name |

5,6-dihydrofuro[2,3-h]quinazolin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-10-12-5-6-1-2-8-7(3-4-14-8)9(6)13-10/h3-5H,1-2H2,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMVSERWVNYLVGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CO2)C3=NC(=NC=C31)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>28.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666323 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5,6-Dihydrofuro[2,3-h]quinazolin-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

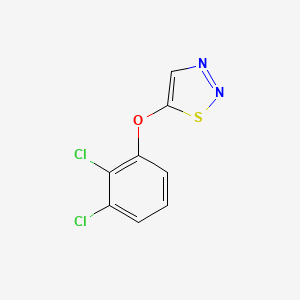

![4-[(benzyloxy)methyl]-1-(4-chlorophenyl)-1H-1,2,3-triazole](/img/structure/B3035788.png)

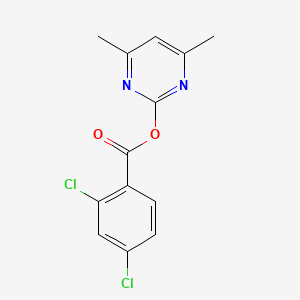

![[1-(3,4-Dichlorophenyl)triazol-4-yl]methyl 2,4-dichlorobenzoate](/img/structure/B3035791.png)

![[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(3-chlorophenyl)carbamate](/img/structure/B3035792.png)

![2-chloro-N-(4-{[2-cyano-5-(trifluoromethyl)-3-pyridinyl]sulfanyl}phenyl)benzenesulfonamide](/img/structure/B3035795.png)

![4-[(2-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B3035796.png)

![4-(Benzylsulfanyl)-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B3035798.png)

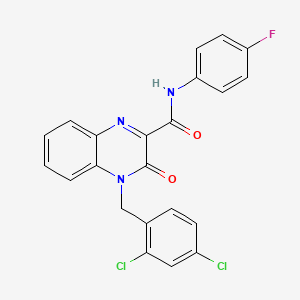

methanone](/img/structure/B3035802.png)

![5-[(2,6-Dichlorophenyl)sulfinyl]-1,2,3-thiadiazole](/img/structure/B3035803.png)